1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 5, and keto groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione can be synthesized through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridopyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-dione: This compound has a similar structure but lacks one methyl group.
1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has an additional methyl group at position 7.
1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has a phenyl group instead of a methyl group at position 7.
Uniqueness
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and keto functionalities contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
59797-09-0 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-11-8-7(6)9(14)13(3)10(15)12(8)2/h4-5H,1-3H3 |
InChI Key |
JRIVWZNWONCFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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